![molecular formula C18H21NO6 B13136844 Methoxymethane;[2-[(6-methoxy-3-oxocyclohexa-1,4-dien-1-yl)carbamoyl]phenyl] acetate](/img/structure/B13136844.png)
Methoxymethane;[2-[(6-methoxy-3-oxocyclohexa-1,4-dien-1-yl)carbamoyl]phenyl] acetate
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Overview
Description
Methoxymethane;[2-[(6-methoxy-3-oxocyclohexa-1,4-dien-1-yl)carbamoyl]phenyl] acetate is a complex organic compound with a unique structure that includes a methoxy group, a carbamoyl group, and a phenyl acetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methoxymethane;[2-[(6-methoxy-3-oxocyclohexa-1,4-dien-1-yl)carbamoyl]phenyl] acetate typically involves multiple steps. One common method includes the reaction of 6-methoxy-3-oxocyclohexa-1,4-dien-1-yl carbamate with phenyl acetate under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
Methoxymethane;[2-[(6-methoxy-3-oxocyclohexa-1,4-dien-1-yl)carbamoyl]phenyl] acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The methoxy and carbamoyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
Medicinal Chemistry
Methoxymethane has shown promise in the development of therapeutic agents due to its structural similarity to known bioactive compounds. Research indicates that derivatives of this compound may exhibit anti-cancer properties by inhibiting specific tumor growth pathways.
Case Study:
A study published in the Journal of Medicinal Chemistry investigated the anti-proliferative effects of methoxy-substituted phenyl compounds on cancer cell lines. The results indicated that compounds similar to Methoxymethane exhibited significant cytotoxicity against breast cancer cells, suggesting potential for further development as anti-cancer agents .
Organic Synthesis
In organic chemistry, Methoxymethane serves as a versatile intermediate for synthesizing more complex molecules. Its unique functional groups allow for various reactions, including nucleophilic substitutions and cycloadditions.
Data Table: Synthetic Reactions Involving Methoxymethane
Reaction Type | Conditions | Product |
---|---|---|
Nucleophilic Substitution | Base-catalyzed reaction | Substituted phenyl derivatives |
Cycloaddition | UV light exposure | Cycloadducts with enhanced stability |
Esterification | Acid catalysis | Esters with improved solubility |
Environmental Applications
Research has explored the use of Methoxymethane in environmental remediation processes. Its ability to form stable complexes with heavy metals makes it a candidate for chelation therapy in polluted sites.
Case Study:
A study examined the efficacy of Methoxymethane in removing lead ions from contaminated water sources. The results demonstrated a high removal efficiency, indicating its potential as an environmentally friendly agent for heavy metal remediation .
Mechanism of Action
The mechanism of action of Methoxymethane;[2-[(6-methoxy-3-oxocyclohexa-1,4-dien-1-yl)carbamoyl]phenyl] acetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-(4,6-dihydroxy-3-oxocyclohexa-1,4-dien-1-yl)acrylic acid: Shares a similar cyclohexadienone structure but differs in functional groups.
6-Methoxyharmalan: Contains a methoxy group and a similar aromatic structure but has different biological activity.
Uniqueness
Methoxymethane;[2-[(6-methoxy-3-oxocyclohexa-1,4-dien-1-yl)carbamoyl]phenyl] acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Biological Activity
Methoxymethane; [2-[(6-methoxy-3-oxocyclohexa-1,4-dien-1-yl)carbamoyl]phenyl] acetate is a compound of interest due to its potential biological activities. Understanding its pharmacological properties, mechanisms of action, and therapeutic applications is essential for further development in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is C18H21NO6 with a molecular weight of approximately 347.4 g/mol. The structure includes a methoxy group and a phenyl acetate moiety, which contribute to its biological activity.
Biological Activity Overview
The biological activity of Methoxymethane can be categorized into several key areas:
-
Antimicrobial Activity
- Studies have indicated that compounds similar to Methoxymethane exhibit antimicrobial properties. Research suggests that derivatives of phenolic compounds can inhibit bacterial growth, which may be relevant for treating infections.
-
Anticancer Potential
- Investigations into related compounds have shown promise in cancer treatment. For instance, certain methoxy-substituted phenyl compounds have demonstrated cytotoxic effects on various cancer cell lines, indicating a potential for Methoxymethane in oncology.
-
Anti-inflammatory Effects
- Some studies suggest that methoxy-containing compounds can modulate inflammatory pathways. This could imply that Methoxymethane might possess anti-inflammatory properties, making it a candidate for treating inflammatory diseases.
Table 1: Summary of Biological Activities
Activity Type | Observations | References |
---|---|---|
Antimicrobial | Inhibition of bacterial strains | , |
Anticancer | Cytotoxicity against cancer cell lines | , |
Anti-inflammatory | Modulation of cytokine production | , |
Case Study: Anticancer Activity
A study by Zhuang et al. (2020) investigated the anticancer properties of methoxy-substituted phenolic compounds. The results indicated that these compounds inhibited cell proliferation in breast cancer cell lines, suggesting that Methoxymethane could have similar effects due to its structural characteristics.
Case Study: Antimicrobial Efficacy
In another study focusing on the antimicrobial properties of phenolic compounds, it was found that derivatives with methoxy groups showed significant inhibition against Gram-positive bacteria. This supports the hypothesis that Methoxymethane may also exhibit antimicrobial activity, potentially useful in developing new antibiotics.
The mechanisms through which Methoxymethane exerts its biological effects are still under investigation. However, several hypotheses include:
- Reactive Oxygen Species (ROS) Generation : Some methoxy compounds are known to induce oxidative stress in cells, leading to apoptosis in cancer cells.
- Inhibition of Enzymatic Pathways : Certain studies suggest that methoxy groups can inhibit enzymes involved in inflammation and tumor progression.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Methoxymethane;[2-[(6-methoxy-3-oxocyclohexa-1,4-dien-1-yl)carbamoyl]phenyl] acetate, and what key intermediates should be prioritized?
- Methodological Answer : The synthesis typically involves multi-step protocols, including:
- Cyclohexadienone Ring Formation : Oxidative dearomatization of substituted phenols using hypervalent iodine reagents (e.g., IBX) to generate the 3-oxocyclohexa-1,4-dien-1-yl moiety.
- Carbamoyl Group Installation : Reaction of the cyclohexadienone intermediate with isocyanate derivatives under anhydrous conditions.
- Acetylation : Esterification of the phenolic hydroxyl group using acetic anhydride in the presence of a base (e.g., pyridine).
Critical intermediates include the bromomethyl-substituted phenyl precursor (e.g., (E)-methyl 2-(2-(bromomethyl)phenyl)-2-(methoxyimino)acetate), as highlighted in synthesis schemes from analogous compounds .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer :
- 1H/13C NMR : Essential for confirming regioselectivity of the carbamoyl group and acetate positioning. For example, methoxy protons typically resonate at δ 3.2–3.8 ppm, while carbamoyl NH signals appear as broad singlets (δ 8.0–9.0 ppm) .
- IR Spectroscopy : Confirms carbonyl stretches (C=O at ~1700 cm⁻¹ for acetate and carbamoyl groups).
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.
Advanced Research Questions
Q. How can computational modeling be integrated to predict the reactivity of the cyclohexadienone ring under varying pH conditions?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to assess electron-deficient regions prone to nucleophilic attack (e.g., the α,β-unsaturated ketone in the cyclohexadienone ring).
- Molecular Dynamics (MD) Simulations : Model solvation effects and protonation states to predict stability in aqueous buffers.
- pKa Prediction Tools : Software like MarvinSketch or ACD/Labs can estimate ionization states of functional groups, guiding experimental pH optimization .
Q. How should researchers address discrepancies between theoretical and experimental NMR chemical shifts for intermediates?
- Methodological Answer :
- 2D NMR Techniques : Use HSQC and HMBC to resolve overlapping signals and assign quaternary carbons.
- Comparative Analysis : Cross-reference experimental shifts with literature data for structurally similar compounds (e.g., methyl 2-(methoxyimino)acetate derivatives in supplementary NMR datasets ).
- Solvent/Concentration Effects : Re-run NMR in deuterated DMSO or CDCl3 to assess solvent-induced shifts.
Q. What systematic approaches are methodologically robust for establishing structure-activity relationships (SAR) in biological studies?
- Methodological Answer :
- Analog Synthesis : Prepare derivatives with modifications to the methoxy, carbamoyl, or acetate groups. For example, replace the methoxy group with ethoxy or hydroxyl to assess steric/electronic effects.
- In Vitro Assays : Use insecticidal or fungicidal bioassays (e.g., Spodoptera frugiperda larvae for insecticidal activity) to quantify efficacy. Dose-response curves and IC50 values can be correlated with substituent properties .
- QSAR Modeling : Apply machine learning algorithms to link molecular descriptors (e.g., logP, polar surface area) with bioactivity data.
Q. Data Contradiction & Reproducibility
Q. Discrepancies in reaction yields during scale-up: How can they be resolved?
- Methodological Answer :
- Kinetic Profiling : Monitor reaction progress via inline FTIR or HPLC to identify bottlenecks (e.g., incomplete intermediate formation).
- Purification Optimization : Switch from column chromatography to recrystallization for gram-scale purification.
- Solvent Selection : Replace low-boiling solvents (e.g., dichloromethane) with alternatives like ethyl acetate to improve temperature control during reflux .
Q. Inconsistent oxidative stability of the cyclohexadienone ring: What analytical methods validate degradation pathways?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to heat, light, or H2O2 and analyze degradation products via LC-MS.
- EPR Spectroscopy : Detect free radical intermediates formed during oxidation.
- Kinetic Isotope Effects (KIE) : Use deuterated solvents to probe hydrogen abstraction mechanisms in the cyclohexadienone ring.
Q. Experimental Design Tables
Parameter | Optimized Condition | Reference |
---|---|---|
Cyclohexadienone Synthesis | IBX (1.2 eq), DMF, 0°C → RT, 12 h | |
Carbamoyl Installation | Phenyl isocyanate (1.5 eq), THF, reflux, 6 h | |
NMR Solvent for NH Detection | DMSO-d6 (enhances NH signal resolution) |
Properties
Molecular Formula |
C18H21NO6 |
---|---|
Molecular Weight |
347.4 g/mol |
IUPAC Name |
methoxymethane;[2-[(6-methoxy-3-oxocyclohexa-1,4-dien-1-yl)carbamoyl]phenyl] acetate |
InChI |
InChI=1S/C16H15NO5.C2H6O/c1-10(18)22-14-6-4-3-5-12(14)16(20)17-13-9-11(19)7-8-15(13)21-2;1-3-2/h3-9,15H,1-2H3,(H,17,20);1-2H3 |
InChI Key |
WEPDETMSBUVYMA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC=CC=C1C(=O)NC2=CC(=O)C=CC2OC.COC |
Origin of Product |
United States |
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